molecular formula C19H29N3O B092137 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide CAS No. 1042-35-9

1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide

Cat. No.: B092137
CAS No.: 1042-35-9
M. Wt: 315.5 g/mol
InChI Key: WVWNBANESWUIBO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C19H29N3O It is characterized by the presence of a benzyl group, a cyclohexylamino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Addition of the Cyclohexylamino Group: The cyclohexylamino group is added through an amination reaction, where a cyclohexylamine reacts with the piperidine derivative.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a suitable carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl halides, cyclohexylamines, appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-4-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a carboxamide group.

    1-Benzyl-4-piperidinol: Contains a hydroxyl group on the piperidine ring.

    Cyclohexylamine derivatives: Compounds with similar cyclohexylamino groups but different substituents on the piperidine ring.

Uniqueness: 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-4-(cyclohexylamino)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,17,21H,2,5-6,9-15H2,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWNBANESWUIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2(CCN(CC2)CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146344
Record name 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide
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Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042-35-9
Record name 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
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Record name 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide
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Record name MLS002693815
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Record name 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide
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Record name 1-benzyl-4-(cyclohexylamino)piperidine-4-carboxamide
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